Fmoc-D-3-thienylalanine

Peptide Stability Enantiomeric Differentiation Protease Resistance

Fmoc-D-3-thienylalanine delivers functional advantages unattainable with generic D-aromatic amino acids. The 3-thienyl moiety uniquely enables π-stacking ladder formation and π-electron delocalization—properties that benzene-based analogs cannot replicate. In vasopressin receptor pharmacology, substituting Phe3 with this thienylalanine shifts the antidiuretic/vasopressor selectivity ratio from 0.88 to 1.05, a 19% improvement favoring V2 activity. The D-configuration confers proteolytic stability, with enantiomeric purity ≥99.5% ensuring reproducibility in SPPS. For V2-selective agonist development, peptide nanowire assembly, or sulfur-mediated ACE inhibitor design, only the 3-thienyl isomer delivers the requisite electronic and steric profile.

Molecular Formula C22H19NO4S
Molecular Weight 393.5 g/mol
CAS No. 220497-90-5
Cat. No. B1336492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-3-thienylalanine
CAS220497-90-5
Molecular FormulaC22H19NO4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyLSBZJMRHROCYGY-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-3-thienylalanine (CAS 220497-90-5) for Solid-Phase Peptide Synthesis: Product Profile and Procurement Baseline


Fmoc-D-3-thienylalanine (CAS 220497-90-5) is an Fmoc-protected D-amino acid derivative featuring a thiophene ring in the side chain, with molecular formula C22H19NO4S and molecular weight of approximately 393.46 g/mol . It is classified as a non-natural aromatic amino acid building block specifically designed for standard Fmoc-based solid-phase peptide synthesis (SPPS), where the D-configuration confers resistance to proteolytic degradation when incorporated into peptides . The compound serves as a structural analog to phenylalanine, wherein the benzene ring is replaced by a thiophene heterocycle, introducing sulfur-mediated electronic properties [1]. This compound is commercially available from multiple suppliers with typical purity specifications of ≥97% as determined by HPLC .

Why Fmoc-D-3-thienylalanine Cannot Be Generically Substituted with Fmoc-D-Phenylalanine or Fmoc-D-2-thienylalanine in Peptide Design


Generic substitution of Fmoc-D-3-thienylalanine with other D-configured aromatic amino acid derivatives, such as Fmoc-D-phenylalanine (benzene-based) or Fmoc-D-2-thienylalanine (positional thiophene isomer), is not scientifically equivalent due to fundamentally different electronic and steric properties imparted by the 3-thienyl moiety. Quantum mechanical calculations reveal that the 3-thienyl group enables π-stacking ladder formation and π-electron delocalization in supramolecular assemblies that benzene-containing analogs cannot replicate [1]. Furthermore, in vasopressin receptor pharmacology, substitution of Phe3 with thienylalanine alters the antidiuretic/vasopressor (A/P) selectivity ratio from the native peptide's baseline of 0.88 to approximately 1.05—a 19% improvement in selectivity favoring antidiuretic activity [2]. The 3-position isomer specifically yields different receptor-binding profiles compared to the 2-thienyl variant, with [3-thienylalanine]-8-lysine-vasopressin demonstrating quantifiably distinct oxytocic, vasodepressor, and antidiuretic potencies [3]. These differences are not merely compositional but functionally consequential in receptor pharmacology and materials science applications.

Quantitative Evidence Guide: Differentiating Fmoc-D-3-thienylalanine from Phenylalanine and 2-Thienylalanine Analogs


Fmoc-D-3-thienylalanine vs. Fmoc-L-3-thienylalanine: Differential Proteolytic Stability from D-Configuration

Fmoc-D-3-thienylalanine (D-enantiomer) confers enhanced proteolytic stability to peptides compared to the L-enantiomer counterpart (CAS 186320-06-9), a differentiation critical for therapeutic peptide design. The D-configuration renders the resulting peptide bond resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acid residues . Commercial specifications for the D-enantiomer require enantiomeric purity of ≥99.5% (area/area) as determined by chiral HPLC, ensuring minimal contamination by the L-isomer that would compromise stability gains .

Peptide Stability Enantiomeric Differentiation Protease Resistance

Fmoc-D-3-thienylalanine vs. Fmoc-D-phenylalanine: Differential Receptor Selectivity in Vasopressin Peptide Analogs

In arginine vasopressin (AVP) analogs, substitution of the Phe3 residue with thienylalanine (Thi) produces quantifiably different receptor selectivity profiles compared to the native phenylalanine-containing peptide. [Thi3]AVP exhibits antidiuretic potency of 379±14 units/mg, vasopressor potency of 360±9 units/mg, and oxytocic potency of 36.2±1.9 units/mg [1]. In comparison, native AVP (Phe3) exhibits corresponding potencies of 323±16 units/mg (antidiuretic), 369±6 units/mg (vasopressor), and 13.9±0.5 units/mg (oxytocic) [1]. The resulting antidiuretic/vasopressor (A/P) selectivity ratio shifts from 0.88 for AVP to approximately 1.05 for [Thi3]AVP, representing a 19% relative improvement in selectivity favoring antidiuretic activity [1].

Vasopressin Receptor Peptide Pharmacology Structure-Activity Relationship

3-Thienylalanine vs. Phenylalanine in ACE Inhibitor Design: Structural Basis for Differentiated Pharmacological Profile

The 3-thienylalanine moiety serves as the key structural element in the sulfur-containing ACE inhibitor 3-thienylalanine-ornithyl-proline (TOP), a peptidomimetic designed to overcome the side effect profile associated with sulfhydryl-containing ACE inhibitors [1]. Unlike phenylalanine, the thiophene ring in 3-thienylalanine is devoid of free sulfur and avoids the early oxidative degradation characteristic of captopril and other sulfhydryl-containing ACE inhibitors, resulting in longer duration of action [2]. This structural differentiation addresses specific limitations of phenylalanine-based ACE inhibitor designs, including reduced bioavailability and side effects such as dry cough and angioedema [1]. In spontaneously hypertensive rat models, TOP (containing 3-thienylalanine) demonstrated sustained antihypertensive efficacy with improved oxidative stress profiles [2].

ACE Inhibition Antihypertensive Peptides Sulfur-Containing Peptidomimetics

Fmoc-D-3-thienylalanine Quality Specifications: Validated Purity and Enantiomeric Integrity for Reproducible SPPS

Commercial-grade Fmoc-D-3-thienylalanine is supplied with validated quality specifications that ensure reproducible performance in solid-phase peptide synthesis. Typical specifications include HPLC purity of ≥99.0% (area%), enantiomeric purity of ≥99.5% (area/area), acidimetric assay of ≥96.0%, and water content (Karl Fischer) of ≤1.00% . These specifications are comparable to those of Fmoc-L-3-thienylalanine (≥99.0% HPLC purity, ≥99.5% enantiomeric purity) , ensuring equivalent quality standards across enantiomers for reliable SPPS performance. The compound is soluble in DMF at a concentration of 1 mmol per 2 mL, a practical parameter for SPPS protocol design [1].

SPPS Quality Control Procurement Specification

High-Value Application Scenarios for Fmoc-D-3-thienylalanine in Research and Industrial Settings


Design of Protease-Resistant Bioactive Peptides via D-Amino Acid Incorporation

Incorporation of Fmoc-D-3-thienylalanine into peptide sequences during SPPS confers enhanced resistance to proteolytic degradation, a property derived from the D-configuration that renders the peptide bond unrecognizable to stereospecific L-amino acid proteases [1]. This application is particularly valuable for therapeutic peptide candidates requiring extended in vivo half-life. The compound's commercial availability with enantiomeric purity ≥99.5% ensures that the desired D-stereochemistry is maintained without L-isomer contamination that would compromise stability gains [2].

Vasopressin Receptor-Selective Peptide Analog Development

Fmoc-D-3-thienylalanine serves as a critical building block for synthesizing vasopressin analogs with improved receptor subtype selectivity. When substituted for phenylalanine at position 3 of arginine vasopressin, the thienylalanine modification shifts the antidiuretic/vasopressor (A/P) selectivity ratio from approximately 0.88 to 1.05, representing a 19% relative improvement favoring antidiuretic (V2) activity over vasopressor (V1a) activity [1]. This quantifiable selectivity enhancement makes the compound valuable for developing V2-selective agonists with reduced pressor side effects.

Sulfur-Containing ACE Inhibitor Peptidomimetic Synthesis

Fmoc-D-3-thienylalanine enables the synthesis of 3-thienylalanine-containing peptidomimetics such as 3-thienylalanine-ornithyl-proline (TOP), a novel sulfur-containing ACE inhibitor designed to overcome oxidative stability limitations of sulfhydryl-containing ACE inhibitors [1]. The thiophene ring provides sulfur-mediated pharmacological activity while avoiding the free sulfhydryl group associated with early oxidation and reduced duration of action observed in captopril-class compounds [2].

Peptide-Based Nanostructures and Electronic Materials via π-Stacking Engineering

Quantum mechanical calculations and molecular dynamics simulations demonstrate that β-3-thienylalanine enables the formation of π-stacking ladders and π-electron delocalization in peptide nanotube assemblies [1]. When incorporated into designed amyloid peptides, the thienylalanine unit confers electronic properties due to charge delocalization and π-stacking that are not achievable with phenylalanine-based analogs [2]. This application supports the development of peptide-based nanowires and conductive biomaterials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-3-thienylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.